5-butyl-1-ethyl-1,3,5-triazinane-2-thione
Overview
Description
5-butyl-1-ethyl-1,3,5-triazinane-2-thione is a heterocyclic compound with the molecular formula C9H19N3S It contains a triazinane ring, which is a six-membered ring with three nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-1-ethyl-1,3,5-triazinane-2-thione typically involves the reaction of appropriate amines with carbon disulfide and formaldehyde under controlled conditions. One common method involves the use of a dioxane/water solvent mixture with sodium carbonate as a base. The reaction is carried out at temperatures between 70-80°C . Microwave irradiation can also be employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis methods, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
5-butyl-1-ethyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as morpholine, which can replace the sulfur atom in the compound.
Bases: Sodium carbonate is commonly used as a base in substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with morpholine yield corresponding morpholine derivatives .
Scientific Research Applications
5-butyl-1-ethyl-1,3,5-triazinane-2-thione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-butyl-1-ethyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, which may contribute to its biological activity . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-butyl-1-ethyl-1,3,5-triazinane-2-thione include other triazinane derivatives, such as:
Properties
IUPAC Name |
5-butyl-1-ethyl-1,3,5-triazinane-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3S/c1-3-5-6-11-7-10-9(13)12(4-2)8-11/h3-8H2,1-2H3,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPKVYZXYDNZPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CNC(=S)N(C1)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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